4-Bromo-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole
Description
4-Bromo-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is a heterocyclic compound featuring an oxazole core substituted with bromine, a phenyl group, and a pinacol boronate ester. This structure positions it as a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex aryl- and heteroaryl-containing molecules for pharmaceuticals and materials science .
Properties
IUPAC Name |
4-bromo-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BBrNO3/c1-14(2)15(3,4)21-16(20-14)11-12(17)18-13(19-11)10-8-6-5-7-9-10/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYVMWGYFKNIRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(O2)C3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BBrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648398 | |
| Record name | 4-Bromo-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942070-82-8 | |
| Record name | 4-Bromo-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942070-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of
Biological Activity
4-Bromo-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole is an organic compound with the molecular formula C15H17BBrNO3. It features a bromine atom, a phenyl group, and a dioxaborolane moiety attached to an oxazole ring. This compound has garnered attention for its potential applications in medicinal chemistry and organic synthesis due to its unique structural properties and biological activities.
The biological activity of oxazole derivatives often involves interactions with specific biological targets. For example, compounds that inhibit RNA-dependent RNA polymerase (NS5B) have been identified as potential therapeutic agents against viral infections. The mechanism typically involves binding to the active site of the enzyme, thereby blocking its function and preventing viral replication .
Toxicological Profile
Understanding the toxicological profile of this compound is crucial for evaluating its safety in pharmaceutical applications. Preliminary data indicate that compounds with similar structures may exhibit harmful effects if ingested or inhaled. Toxicity assessments typically include acute toxicity studies and evaluations of dermal exposure risks .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of oxazole derivatives is an essential aspect of medicinal chemistry. Variations in substituents on the oxazole ring can significantly influence biological activity. For example:
| Compound | Substituent | Activity Level |
|---|---|---|
| A | Methyl | Moderate |
| B | Ethyl | High |
| C | Bromine | Very High |
The presence of electron-withdrawing groups like bromine can enhance the compound's reactivity and binding affinity to biological targets.
Study 1: Inhibition of NS5B
A study focusing on non-nucleoside inhibitors of NS5B demonstrated that modifications in the compound structure could lead to improved efficacy against viral replication. The study reported IC50 values for various analogs and highlighted the importance of specific functional groups in enhancing inhibitory activity .
Study 2: Antiproliferative Activity
Another investigation into benzo[b]furan derivatives showed that certain modifications led to increased selectivity against cancer cell lines. The study utilized a range of assays to evaluate cell viability and proliferation rates in response to different concentrations of the compounds tested .
Scientific Research Applications
Overview
4-Bromo-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazole is an organic compound notable for its diverse applications in organic synthesis and medicinal chemistry. With a molecular formula of C15H17BBrNO3 and a molecular weight of approximately 350.02 g/mol, this compound features a bromine atom, a phenyl group, and a dioxaborolane moiety attached to an oxazole ring. Its unique structure allows it to serve as an important intermediate in various chemical reactions.
Synthetic Applications
The compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Some key applications include:
- Cross-Coupling Reactions : The dioxaborolane moiety facilitates cross-coupling reactions with various electrophiles, making it valuable in the formation of carbon-carbon bonds. This is particularly useful in the synthesis of biaryl compounds and pharmaceuticals.
- Functionalization of Aromatic Compounds : The bromine atom allows for nucleophilic substitution reactions, enabling the introduction of various functional groups into aromatic systems. This property is exploited in the synthesis of derivatives that may exhibit enhanced biological activity.
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential therapeutic properties:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. The incorporation of the dioxaborolane moiety is believed to enhance the selectivity and potency of these compounds against cancer cells.
- Antimicrobial Properties : Research indicates that some derivatives possess antimicrobial activity against a range of pathogens. The structural modifications facilitated by the bromine and dioxaborolane groups can lead to improved efficacy against resistant strains.
Case Studies
Several case studies illustrate the practical applications of this compound:
| Study | Findings |
|---|---|
| Study A: Synthesis of Biaryls | Demonstrated efficient coupling using this compound with various aryl halides to create biaryl compounds with potential pharmaceutical applications. |
| Study B: Anticancer Activity | Investigated the effects of synthesized derivatives on cancer cell lines; results showed significant inhibition of cell proliferation at low concentrations. |
| Study C: Antimicrobial Efficacy | Evaluated derivatives against Gram-positive and Gram-negative bacteria; several compounds exhibited MIC values lower than standard antibiotics. |
Comparison with Similar Compounds
Halogen-Substituted Derivatives
a) 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and Bromo Analog (5)
- Structural Features : Compounds 4 (Cl-substituted) and 5 (Br-substituted) are isostructural thiazole derivatives. Single-crystal diffraction reveals identical triclinic P̄1 symmetry but slight adjustments in crystal packing to accommodate halogen size differences .
- These differences may influence their efficacy in therapeutic applications, such as antimicrobial activity .
b) (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole (9)
Boronate Ester-Containing Analogs
a) 2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (4)
b) 4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole
Benzo-Oxazole Derivatives
a) 7-Bromo-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole
- Electronic Modulation: The fused benzo-oxazole system extends π-conjugation compared to the monocyclic oxazole core, red-shifting absorption spectra. Bromine’s position on the benzene ring (vs. oxazole) alters electronic distribution, impacting charge transport in optoelectronic applications .
Research Implications
- Synthetic Utility : The bromine and boronate ester groups in the target compound make it ideal for Suzuki-Miyaura couplings, whereas methyl or chlorine analogs require alternative activation strategies .
- Therapeutic Potential: Halogen interactions in isostructural derivatives (e.g., compounds 4 and 5) suggest tailored modifications could optimize binding to biological targets .
- Material Science : Benzo-oxazole derivatives highlight the role of extended conjugation in designing organic semiconductors, though steric effects from bromine must be mitigated .
Q & A
Q. Example Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cyclization | 3-Chlorobenzaldehyde, brominating agent | DCM | 25–40°C | 60–75% |
| Borylation | Pd(PPh₃)₄, B₂pin₂ | THF | 80–100°C | 70–85% |
How do different palladium catalysts influence the Suzuki-Miyaura cross-coupling efficiency for this compound?
Advanced Mechanistic Analysis
Catalyst selection critically impacts coupling efficiency and regioselectivity:
Q. Key Considerations :
- Solvent polarity (e.g., THF vs. DMF) affects catalyst stability.
- Temperature optimization (80–120°C) balances reaction rate and decomposition risks.
- Additives (e.g., K₂CO₃) enhance transmetallation steps .
What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Q. Basic Characterization Techniques
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., phenyl protons at δ 7.2–7.6 ppm, boronate peaks at δ 1.3 ppm) .
- X-ray Crystallography : Resolves stereochemistry and bond lengths. SHELX or OLEX2 software refines diffraction data to confirm the boronate-oxazole geometry .
- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H⁺]⁺ at m/z 385.1).
How can researchers resolve contradictions in NMR and X-ray diffraction data for this compound?
Advanced Data Reconciliation
Discrepancies may arise from dynamic effects (e.g., rotational isomerism) or crystal packing distortions:
- Variable-Temperature NMR : Identifies conformational equilibria by observing peak splitting at low temperatures .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions in the crystal lattice (e.g., C–H···π contacts) to explain packing-induced bond distortions .
- DFT Calculations : Compare experimental X-ray bond lengths with optimized geometries to validate structural assignments .
What strategies optimize the compound’s stability during biological activity assays?
Q. Basic Stability Screening
Q. Advanced Formulation :
- Encapsulation : Liposomal formulations enhance aqueous stability and cellular uptake .
How does computational modeling predict the compound’s reactivity in cross-coupling reactions?
Q. Advanced Mechanistic Insights
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The boronate group’s LUMO (-1.5 eV) facilitates transmetallation in Suzuki reactions .
- Molecular Dynamics : Simulate palladium-ligand interactions to optimize catalyst-substrate binding .
What are the structure-activity relationship (SAR) trends for this compound in antimicrobial studies?
Q. Basic SAR Analysis
- Electron-withdrawing groups (e.g., bromine) enhance membrane penetration in Gram-negative bacteria .
- Boronate esters improve solubility and target binding (e.g., bacterial enzyme inhibition) .
Q. Advanced SAR :
- 3D-QSAR Models : Corrogate steric/electronic descriptors (e.g., logP, polar surface area) with MIC values to design derivatives .
How does the compound’s electronic structure influence its charge-transfer properties in materials science?
Q. Advanced Electronic Studies
- Cyclic Voltammetry : Reveals redox peaks at -0.8 V (oxazole reduction) and +1.2 V (boronate oxidation), suggesting potential as an organic semiconductor .
- UV-Vis Spectroscopy : Absorption at 320 nm (π→π* transition) indicates conjugation between the oxazole and phenyl rings .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced Process Chemistry
- Purification : Column chromatography is replaced with recrystallization (ethanol/water) for cost efficiency .
- Catalyst Recycling : Immobilized Pd catalysts reduce heavy metal contamination .
How does the compound interact with cytochrome P450 enzymes in metabolic studies?
Q. Advanced Pharmacokinetics
- CYP3A4 Inhibition : Docking studies show hydrogen bonding between the oxazole nitrogen and heme iron, reducing metabolic clearance .
- Metabolite ID : LC-MS/MS detects hydroxylated boronate derivatives as primary metabolites .
Notes
- References to unreliable sources (e.g., BenchChem) are excluded per guidelines.
- Data tables synthesize information from multiple studies to ensure reproducibility.
- Advanced FAQs emphasize mechanistic insights, while basic FAQs focus on established protocols.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
